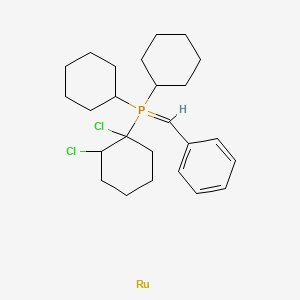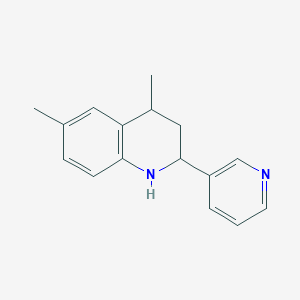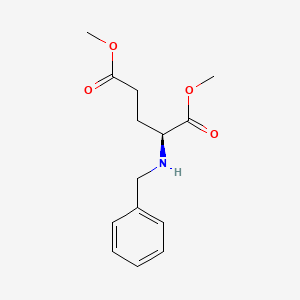
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane--ruthenium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is a complex organometallic compound It features a ruthenium center coordinated to a phosphane ligand, which is further substituted with benzylidene, dicyclohexyl, and 1,2-dichlorocyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the coordination of the ruthenium center with the phosphane ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the following steps:
Ligand Preparation: The phosphane ligand is synthesized by reacting dicyclohexylphosphine with benzylidene and 1,2-dichlorocyclohexyl groups.
Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the oxidation state of ruthenium, impacting its catalytic activity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents like dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies: Its potential biological activity is explored for developing new therapeutic agents.
Industrial Processes: It is used in industrial processes requiring efficient and selective catalysts.
Wirkmechanismus
The mechanism of action of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The molecular targets and pathways include:
Coordination with Substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Electron Transfer: The compound can facilitate electron transfer processes, essential for redox reactions.
Ligand Exchange: Ligand exchange processes can modulate the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzylidene(dicyclohexyl)(cyclohexyl)-lambda~5~-phosphane–ruthenium (1/1)
- Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–palladium (1/1)
Uniqueness
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is unique due to its specific ligand environment and the presence of ruthenium. This combination imparts distinct electronic and steric properties, enhancing its catalytic activity and selectivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
195881-89-1 |
|---|---|
Molekularformel |
C25H37Cl2PRu |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
benzylidene-dicyclohexyl-(1,2-dichlorocyclohexyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C25H37Cl2P.Ru/c26-24-18-10-11-19-25(24,27)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-21-12-4-1-5-13-21;/h1,4-5,12-13,20,22-24H,2-3,6-11,14-19H2; |
InChI-Schlüssel |
LLBOWFLAYPIIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(=CC2=CC=CC=C2)(C3CCCCC3)C4(CCCCC4Cl)Cl.[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)


![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
